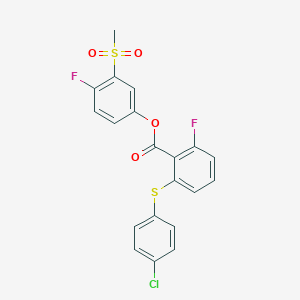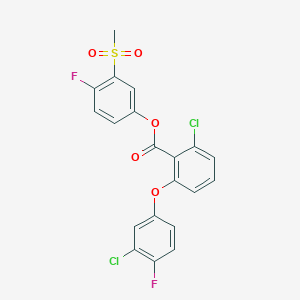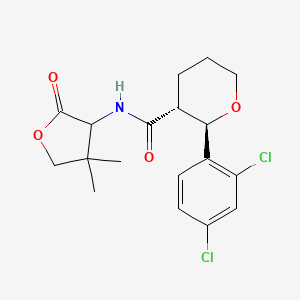![molecular formula C16H16ClFN4O2 B7433003 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide](/img/structure/B7433003.png)
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide, also known as PF-06463922, is a small molecule kinase inhibitor that has been developed for the treatment of cancer. This compound is a potent and selective inhibitor of the receptor tyrosine kinase c-Met, which is involved in the regulation of cell growth, survival, and migration.
Mechanism of Action
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide works by binding to the ATP-binding site of c-Met, which inhibits the kinase activity of this receptor. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and physiological effects:
In addition to its anti-tumor activity, 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been shown to have other effects on cellular processes. For example, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has also been shown to have an effect on the immune system, where it can modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide in lab experiments is its potency and selectivity for c-Met. This allows for the specific inhibition of this receptor, which can help to elucidate its role in cellular processes. However, one limitation of using 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide is its solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide. One area of interest is the development of combination therapies that incorporate this compound with other anti-cancer agents. Another future direction is the investigation of the role of c-Met in other diseases, such as fibrosis and inflammatory disorders. Additionally, the development of more potent and selective c-Met inhibitors is an area of active research.
Synthesis Methods
The synthesis of 5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide involves a multi-step process that starts with the reaction of 2-fluoro-5-nitrobenzoic acid with 2-chloro-3-aminopyridine to form an intermediate. This intermediate is then reacted with 2-amino-3-methylbutyric acid to produce the final product.
Scientific Research Applications
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, this compound has shown efficacy in inhibiting the growth and metastasis of tumors that are driven by c-Met overexpression or activation.
properties
IUPAC Name |
5-[2-[(2-chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c1-2-12(22-13-4-3-7-20-14(13)17)16(24)21-9-5-6-11(18)10(8-9)15(19)23/h3-8,12,22H,2H2,1H3,(H2,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZRQZYWYHYUPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)F)C(=O)N)NC2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-[(2-Chloropyridin-3-yl)amino]butanoylamino]-2-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(E)-N-(1,3-benzodioxol-5-yl)-N-[(2-prop-2-enoxyphenyl)methyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B7432945.png)


![Methyl 2-[2-(2,4-difluoro-6-methoxyphenyl)morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432964.png)

![methyl 3-methyl-5-[[3-(2H-tetrazol-5-yl)phenyl]carbamoyl]furan-2-carboxylate](/img/structure/B7432972.png)
![4-(5,6-Difluoro-1,3-benzothiazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7432984.png)
![Methyl 2-[2-[3-(trifluoromethoxy)phenyl]morpholin-4-yl]-1,3-benzoxazole-6-carboxylate](/img/structure/B7432998.png)
![N-[[1-(4-fluorophenyl)cyclobutyl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7433012.png)